



Application Notes and Protocols for Using Roseoflavin to Study Gene Expression Regulation

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Compound of Interest		
Compound Name:	Roseoflavin	
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Introduction

Roseoflavin is a naturally occurring antibiotic and an analog of riboflavin (vitamin B2).[1] It serves as a powerful tool for investigating riboswitch-mediated gene expression regulation, particularly in bacteria.[2][3] This document provides detailed application notes and protocols for utilizing **roseoflavin** to study and manipulate gene expression.

Roseoflavin is transported into bacterial cells via riboflavin transporters.[4] Inside the cell, it is converted to **roseoflavin** mononucleotide (RoFMN) by flavokinases.[4] RoFMN mimics flavin mononucleotide (FMN) and binds with high affinity to the aptamer domain of FMN riboswitches, which are non-coding RNA elements typically found in the 5' untranslated region of mRNAs for riboflavin biosynthesis (rib operon) and transport genes.[5][6] This binding induces a conformational change in the riboswitch, leading to the formation of a transcriptional terminator or sequestration of the ribosome binding site, thereby downregulating the expression of the downstream genes.[5]

Data Presentation

Table 1: Ligand Binding Affinities for the B. subtilis ribD **FMN Riboswitch Aptamer**



Ligand	Apparent Dissociation Constant (KD)
Flavin Mononucleotide (FMN)	~5 nM
Roseoflavin	~100 nM
Riboflavin	~3 μM

Data sourced from in-line probing assays.[5]

Table 2: Effect of Roseoflavin and Riboflavin on FMN Riboswitch-Mediated Gene Expression in B. subtilis

Riboswitch Genotype	Treatment (100 μM)	Relative β-galactosidase Activity (%)
Wild-Type	None	100
Riboflavin	<20	
Roseoflavin	<20	_
Mutant 1 (M1)	None	100
Riboflavin	~90	
Roseoflavin	~50	_
Mutant 2 (M2)	None	100
Riboflavin	~95	
Roseoflavin	~55	_
Mutant 3 (M3)	None	100
Riboflavin	~100	
Roseoflavin	~100	_

Reporter gene assays were conducted using a lacZ fusion to the wild-type or mutant B. subtilis ribD FMN riboswitch.[5]



Table 3: Riboflavin Synthase Activity in S. coelicolor and

S. davawensis in Response to Flavins

Organism	Treatment	RibB Activity (% of Control)
S. coelicolor	Riboflavin	47.7
Roseoflavin	20.7 (after 20h), 0 (after 40h)	
S. davawensis	Riboflavin	23.5
Roseoflavin	>90	

RibB (riboflavin synthase) activity was measured as an indicator of rib operon expression.[7]

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) of **roseoflavin** for a specific bacterial strain.

Materials:

- Bacterial strain of interest
- Appropriate liquid growth medium (e.g., Luria-Bertani broth, Minimal Medium)[4][8]
- Roseoflavin stock solution (dissolved in a suitable solvent like DMSO)[4]
- Sterile 96-well microplates
- Microplate reader

Procedure:

• Prepare a fresh overnight culture of the bacterial strain.



- Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.
- Prepare a serial dilution of **roseoflavin** in the growth medium in a 96-well plate. Ensure the final concentration of the solvent is non-inhibitory. Include a no-drug control.
- Inoculate each well with the diluted bacterial culture.
- Incubate the plate at the optimal growth temperature for the bacterium with shaking.
- Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour for 8-24 hours).
- The MIC is the lowest concentration of **roseoflavin** that significantly inhibits bacterial growth.

Protocol 2: In Vivo Reporter Gene Assay

This protocol measures the effect of **roseoflavin** on gene expression controlled by an FMN riboswitch using a reporter gene like lacZ.

Materials:

- Bacterial reporter strain (e.g., B. subtilis with an FMN riboswitch-lacZ fusion integrated into the genome).[1][5]
- Appropriate growth medium (e.g., Glucose Minimal Medium).[5]
- Roseoflavin and Riboflavin stock solutions.
- Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).
- β-mercaptoethanol
- ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
- Sodium carbonate (Na2CO3) solution

Procedure:



- Grow the reporter strain overnight in a suitable medium at 37°C with shaking.
- Dilute the overnight culture to an OD600 of ~0.2 in fresh medium and grow for approximately two hours.
- Pellet the cells by centrifugation and resuspend in the assay medium (e.g., Glucose Minimal Medium) to an OD600 of ~0.7.
- Divide the culture into aliquots for different treatments: no compound, 100 μM riboflavin, and 100 μM roseoflavin.
- Incubate the cultures at 37°C with shaking for 2-3 hours.
- Measure the final OD600 of each culture.
- Pellet the cells and wash them multiple times with Z buffer (without β-mercaptoethanol) to remove extracellular roseoflavin and riboflavin.[5]
- Perform a standard β-galactosidase assay: a. Resuspend the cell pellet in Z buffer. b. Lyse
 the cells (e.g., with chloroform and SDS). c. Add ONPG to start the reaction and incubate at
 a controlled temperature. d. Stop the reaction by adding Na2CO3. e. Measure the
 absorbance at 420 nm.
- Calculate Miller units to quantify β-galactosidase activity.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol quantifies the mRNA levels of a gene regulated by an FMN riboswitch in response to **roseoflavin**.

Materials:

- Bacterial strain of interest
- Appropriate growth medium
- Roseoflavin



- RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)[9]
- RNA extraction kit
- DNase I
- cDNA synthesis kit[9]
- qPCR primers for the target gene and a housekeeping gene[9]
- SYBR Green qPCR master mix[9]
- qPCR instrument

Procedure:

- Grow bacterial cultures to the mid-logarithmic phase.
- Treat the cultures with and without a specific concentration of roseoflavin for a defined period.
- Harvest the cells and immediately stabilize the RNA using an RNA stabilization solution.
- Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
- Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.[9]
- Perform qPCR using primers for the target gene (downstream of the riboswitch) and a housekeeping gene for normalization.
- Set up qPCR reactions in triplicate for each sample and primer set.
- Run the qPCR program with appropriate cycling conditions.



• Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression.[9]

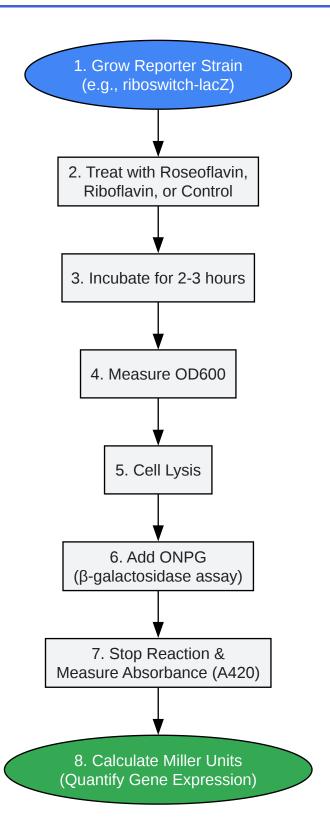
Mandatory Visualizations



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Caption: Mechanism of roseoflavin-mediated gene regulation.

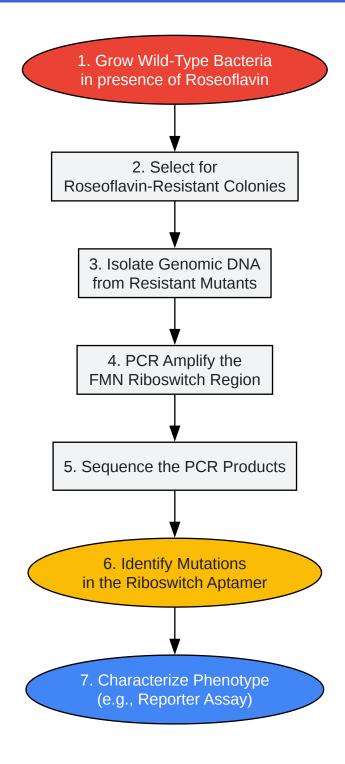




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Caption: Workflow for a reporter gene assay.





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Caption: Workflow for selecting and analyzing **roseoflavin**-resistant mutants.

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